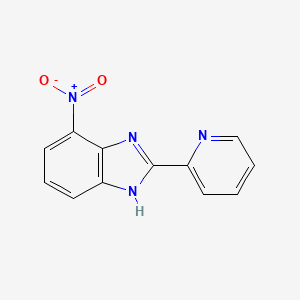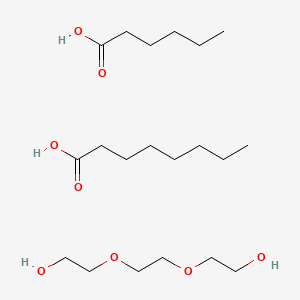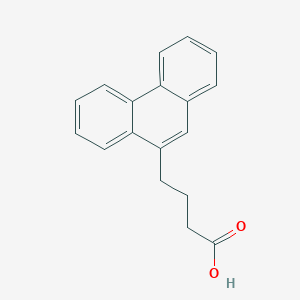
Benzenemethanamine, N-(phenylmethyl)-N-2-propynyl-
Descripción general
Descripción
Benzenemethanamine, N-(phenylmethyl)-N-2-propynyl- is an organic compound with the molecular formula C20H19N It is a derivative of benzenemethanamine, where the nitrogen atom is substituted with a phenylmethyl group and a 2-propynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-(phenylmethyl)-N-2-propynyl- typically involves the reaction of benzenemethanamine with benzyl chloride and propargyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile.
Industrial Production Methods
On an industrial scale, the production of Benzenemethanamine, N-(phenylmethyl)-N-2-propynyl- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon can enhance the reaction rate and yield. The final product is typically purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Benzenemethanamine, N-(phenylmethyl)-N-2-propynyl- can undergo oxidation reactions to form corresponding oxides or quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylmethyl or 2-propynyl groups are replaced by other nucleophiles. Halogenation and alkylation reactions are common examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzoquinones or benzyl alcohols.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzenemethanamines.
Aplicaciones Científicas De Investigación
Benzenemethanamine, N-(phenylmethyl)-N-2-propynyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of Benzenemethanamine, N-(phenylmethyl)-N-2-propynyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethyl and 2-propynyl groups can enhance the compound’s binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating enzymes, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzenemethanamine, N-phenyl-: Similar structure but lacks the 2-propynyl group.
Benzenemethanamine, N-methyl-: Contains a methyl group instead of the phenylmethyl and 2-propynyl groups.
Benzenemethanamine, N,N-bis(phenylmethyl)-: Contains two phenylmethyl groups instead of one phenylmethyl and one 2-propynyl group.
Uniqueness
Benzenemethanamine, N-(phenylmethyl)-N-2-propynyl- is unique due to the presence of both phenylmethyl and 2-propynyl groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
N,N-dibenzylprop-2-yn-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N/c1-2-13-18(14-16-9-5-3-6-10-16)15-17-11-7-4-8-12-17/h1,3-12H,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJCLHWQJNADLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449909 | |
| Record name | Benzenemethanamine, N-(phenylmethyl)-N-2-propynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68452-41-5 | |
| Record name | Benzenemethanamine, N-(phenylmethyl)-N-2-propynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2,5-Cyclohexadien-1-one, 2-chloro-4-[[4-(diethylamino)-2-methylphenyl]imino]-](/img/structure/B3055978.png)


